molecular formula C13H15NO2 B119081 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol CAS No. 157169-71-6

2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol

Cat. No.: B119081
CAS No.: 157169-71-6
M. Wt: 217.26 g/mol
InChI Key: WTABRJGSWMZKOR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol can be achieved through various synthetic routes. One common method involves the reduction of methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate using lithium borohydride in tetrahydrofuran at 45°C . The reaction is completed within an hour, and the product is obtained by acidifying the reaction mixture and collecting the precipitate . Industrial production methods may involve similar reduction processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can lead to the formation of the corresponding aldehyde or carboxylic acid .

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. Oxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some oxazole derivatives inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied.

Properties

IUPAC Name

2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)13-14-12(7-8-15)10(2)16-13/h3-6,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTABRJGSWMZKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444739
Record name 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157169-71-6
Record name 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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